molecular formula C17H14Br4O4 B11972879 4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid CAS No. 16733-29-2

4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid

Cat. No.: B11972879
CAS No.: 16733-29-2
M. Wt: 601.9 g/mol
InChI Key: OFLOJYUEVWVCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid is a synthetic organic compound with the molecular formula C17H14Br4O4 It is a derivative of diphenolic acid, characterized by the presence of bromine atoms and hydroxyl groups on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid typically involves the condensation reaction of phenol with levulinic acid in the presence of a Brønsted acid catalyst, such as hydrochloric acid . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The bromination of the phenolic rings is achieved using bromine or a brominating agent under specific conditions to introduce the bromine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydrogenated derivatives, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its biological activity. The compound can interact with cellular proteins and enzymes, leading to the inhibition of microbial growth or modulation of biochemical pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a multi-target agent .

Properties

CAS No.

16733-29-2

Molecular Formula

C17H14Br4O4

Molecular Weight

601.9 g/mol

IUPAC Name

4,4-bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid

InChI

InChI=1S/C17H14Br4O4/c1-17(3-2-14(22)23,8-4-10(18)15(24)11(19)5-8)9-6-12(20)16(25)13(21)7-9/h4-7,24-25H,2-3H2,1H3,(H,22,23)

InChI Key

OFLOJYUEVWVCRY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.